molecular formula C18H12BrN3O2 B14169005 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide CAS No. 5765-97-9

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide

Cat. No.: B14169005
CAS No.: 5765-97-9
M. Wt: 382.2 g/mol
InChI Key: OAOMRVOPOQYYMV-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a bromofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 5-bromofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The carboxamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Products include various substituted furan derivatives.

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole moiety.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit protein kinases, topoisomerases, and other enzymes, leading to its biological effects . The bromofuran group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
  • N-(1H-benzimidazol-2-yl)-N’-phenylurea

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is unique due to the presence of both the benzimidazole and bromofuran moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

5765-97-9

Molecular Formula

C18H12BrN3O2

Molecular Weight

382.2 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C18H12BrN3O2/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22)

InChI Key

OAOMRVOPOQYYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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